1,4-Dichlorobutane-2S-3S-diol 1,4-Dichlorobutane-2S-3S-diol
Brand Name: Vulcanchem
CAS No.: 139165-54-1
VCID: VC0017383
InChI: InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1
SMILES: C(C(C(CCl)O)O)Cl
Molecular Formula: C4H8Cl2O2
Molecular Weight: 159.01 g/mol

1,4-Dichlorobutane-2S-3S-diol

CAS No.: 139165-54-1

VCID: VC0017383

Molecular Formula: C4H8Cl2O2

Molecular Weight: 159.01 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dichlorobutane-2S-3S-diol - 139165-54-1

Description

1,4-Dichlorobutane-2S-3S-diol is a chemical compound with the molecular formula C4H8Cl2O2 . It's a chlorinated diol, featuring two hydroxyl (-OH) groups and two chlorine (-Cl) atoms attached to a butane backbone. This compound is also known as 1,4-Dichlorobutane-2,3-diol, DL-1,4-Dichloro-2,3-butanediol, and 2,3-Butanediol, 1,4-dichloro- . It is useful in organic synthesis .

Another similar compound is 1,4-DICHLOROBUTANE-2S-3S-DIOL SULFATE, which has the molecular formula C4H6Cl2O4S and a molecular weight of 221.06 . DL-1,4-Dichloro-2,3-butanediol has potential biological activities, including antimicrobial properties against bacterial strains like Escherichia coli and Staphylococcus aureus, and has been utilized in enzyme inhibition studies. It can modify proteins through nucleophilic substitution reactions, altering protein structure and function.

1,4-Dichlorobutane-2,3-diol can be synthesized through the chlorination of butane derivatives, such as the chlorination of 2,3-butanediol using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. In industrial settings, it is produced through the chlorination of butadiene, with purification achieved through distillation or recrystallization.

CAS No. 139165-54-1
Product Name 1,4-Dichlorobutane-2S-3S-diol
Molecular Formula C4H8Cl2O2
Molecular Weight 159.01 g/mol
IUPAC Name (2S,3S)-1,4-dichlorobutane-2,3-diol
Standard InChI InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1
Standard InChIKey SAUBRJOIKMVSRU-QWWZWVQMSA-N
SMILES C(C(C(CCl)O)O)Cl
Canonical SMILES C(C(C(CCl)O)O)Cl
Synonyms (2S,3S)-1,4-Dichloro-2,3-butanediol;
PubChem Compound 7015309
Last Modified Sep 15 2023

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